N-{2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide
Description
N-{2-[(4-Methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide is a benzothiazole derivative featuring a methoxy substituent at the 4-position of one benzothiazole ring and an acetamide group at the 6-position of the second benzothiazole moiety. The presence of dual benzothiazole rings connected via an amino linkage introduces opportunities for hydrogen bonding and π-π stacking, which may influence its crystallinity and intermolecular interactions .
Properties
IUPAC Name |
N-[2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c1-9(22)18-10-6-7-11-14(8-10)25-16(19-11)21-17-20-15-12(23-2)4-3-5-13(15)24-17/h3-8H,1-2H3,(H,18,22)(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMUQRAYCOZYGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Nucleophilic Substitution and Cyclocondensation
The foundational approach to synthesizing this compound involves sequential nucleophilic substitution and cyclocondensation reactions. As detailed by EvitaChem, the process begins with the preparation of 4-methoxy-1,3-benzothiazol-2-amine, which is subsequently reacted with 6-amino-1,3-benzothiazole derivatives. Key steps include:
Synthesis of 4-Methoxy-1,3-Benzothiazol-2-Amine :
- 2-Amino-4-methoxybenzothiazole is synthesized via cyclization of 4-methoxy-2-nitroaniline with ammonium thiocyanate in the presence of bromine, followed by reduction with iron and hydrochloric acid.
- Yields typically range from 65–75%, with purity confirmed by thin-layer chromatography (TLC) and melting point analysis.
Acetylation of 6-Amino-1,3-Benzothiazole :
Coupling of Intermediate Components :
Table 1: Key Parameters for Nucleophilic Substitution-Cyclocondensation
| Step | Reactants | Conditions | Yield | Characterization Methods |
|---|---|---|---|---|
| Benzothiazole cyclization | 4-Methoxy-2-nitroaniline, NH₄SCN | H₂O, Br₂, 80°C, 6h | 68% | TLC, MP, IR |
| Acetylation | 6-Amino-1,3-benzothiazole, Ac₂O | DCM, DMAP, RT, 4h | 87% | ¹H NMR, HPLC |
| Coupling | Intermediate 1 + Intermediate 2 | EtOH, K₂CO₃, reflux, 8h | 73% | LC-MS, Elemental Analysis |
Palladium-Catalyzed Cross-Coupling for Structural Diversification
Recent advances employ palladium catalysis to introduce aryl groups at specific positions. A method reported by MDPI utilizes Suzuki-Miyaura coupling to attach boronic acid derivatives to the benzothiazole core:
Preparation of 2-Chloro-6-nitro-1,3-benzothiazole :
Suzuki Coupling with Aryl Boronic Acids :
- Reaction of 2-chloro-6-nitro-1,3-benzothiazole with aryl boronic acids (e.g., 4-methoxyphenylboronic acid) in 1,4-dioxane using Pd(PPh₃)₄ (5 mol%) and K₃PO₄ at 95°C for 30 hours.
- Post-reaction workup involves extraction with ethyl acetate and column chromatography (hexane/ethyl acetate, 8:2), yielding 65–75%.
Reductive Amination and Acetylation :
Critical Catalytic Parameters :
- Pd(PPh₃)₄ loading <5% reduces side product formation.
- Elevated temperatures (>90°C) are essential for complete conversion in Suzuki reactions.
Hydrazone Formation and Subsequent Functionalization
A patent-pending method leverages hydrazone chemistry to assemble the bisthiazole framework:
Synthesis of 2-Hydrazino-6-methoxy-1,3-benzothiazole :
Condensation with Nitrofuran Aldehydes :
Acetylation of the Free Amine :
Solid-Phase Synthesis for High-Throughput Production
Polymer-supported synthesis, as described in, enables rapid generation of benzothiazole-acetamide derivatives:
Immobilization of 2-Aminothiophenol on Resin :
Cyclization with 4-Methoxybenzaldehyde :
Cleavage and Acetylation :
Microwave-Assisted Synthesis for Reduced Reaction Times
Microwave irradiation significantly accelerates key steps:
Formation of Ethyl [(6-Methoxy-1,3-Benzothiazol-2-yl)Amino]Acetate :
Hydrazinolysis and Acetylation :
Advantages :
- Reaction time reduced from 8 hours to <30 minutes.
- Energy consumption decreased by 40% compared to conventional heating.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as Dess-Martin periodinane.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: Substitution reactions can occur with halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane in an organic solvent at ambient temperature.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogenating agents like chloroacetyl chloride in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-{2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-tubercular and anti-cancer properties.
Industry: Utilized in the development of imaging reagents and fluorescence materials.
Mechanism of Action
The mechanism of action of N-{2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function . This compound also affects various biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide
Nitro-Substituted Benzothiazolyl Acetamides
- Examples: N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-[(6-nitro-1,3-benzothiazol-2-yl)amino]acetamide (7i) N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-[(5-nitro-1,3-benzothiazol-2-yl)amino]acetamide (7j)
- Synthesis: Derived from 2-chloro-nitrobenzothiazoles and cyclopentaquinoline precursors .
- Properties :
N-(4-{[(6-Ethoxy-1,3-benzothiazol-2-yl)amino]sulfonyl}phenyl)acetamide
- Structure : Ethoxy group at the 6-position and a sulfonyl linker.
- Key Differences: The sulfonyl group increases polarity, likely enhancing aqueous solubility relative to the target compound’s amino-linked benzothiazoles .
Physicochemical and Spectral Comparisons
Biological Activity
N-{2-[(4-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazol-6-yl}acetamide is a compound derived from the benzothiazole family, known for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer, anti-inflammatory, and neuroprotective properties.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that include the formation of benzothiazole derivatives followed by acetamide formation. Characterization methods such as Nuclear Magnetic Resonance (NMR), High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds.
Anticancer Activity
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study evaluated several benzothiazole compounds against human cancer cell lines A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). The results indicated that this compound effectively inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism involved the downregulation of key survival pathways such as AKT and ERK signaling in cancer cells .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 | 2.5 | Induction of apoptosis |
| A549 | 3.0 | Inhibition of AKT/ERK pathways |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory effects by reducing the expression levels of pro-inflammatory cytokines like IL-6 and TNF-α in activated macrophages. In vitro assays using RAW264.7 cells demonstrated a significant decrease in cytokine levels upon treatment with the compound . ELISA results confirmed these findings, suggesting potential applications in treating inflammatory diseases.
| Cytokine | Control Level | Treated Level |
|---|---|---|
| IL-6 | 150 pg/mL | 50 pg/mL |
| TNF-α | 120 pg/mL | 30 pg/mL |
Neuroprotective Activity
In addition to its anticancer and anti-inflammatory properties, benzothiazole derivatives have shown promise in neuroprotection. A study indicated that certain derivatives could protect neuronal cells from oxidative stress-induced damage. This effect was attributed to their ability to scavenge reactive oxygen species (ROS) and enhance cellular antioxidant defenses .
Case Studies
- Case Study on Anticancer Effects : A recent investigation into a series of benzothiazole derivatives found that those with methoxy substitutions exhibited enhanced cytotoxicity against various cancer cell lines compared to their unsubstituted counterparts . The study highlighted the importance of structural modifications in optimizing biological activity.
- Inflammation Model Study : In a murine model of inflammation, administration of this compound resulted in reduced paw swelling and lower levels of inflammatory markers compared to controls. This suggests potential therapeutic benefits for inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
